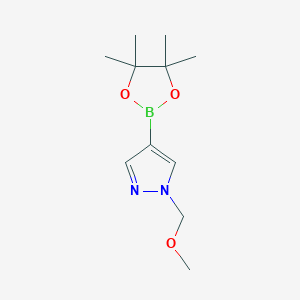

1-(Methoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Descripción

Propiedades

IUPAC Name |

1-(methoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19BN2O3/c1-10(2)11(3,4)17-12(16-10)9-6-13-14(7-9)8-15-5/h6-7H,8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEEYHAPMXMTNHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Route Overview

The synthesis of this compound typically follows a sequence of key transformations:

- Pyrazole Ring Formation: The pyrazole core is constructed via cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

- Introduction of the Methoxymethyl Group: The methoxymethyl substituent is installed on the pyrazole nitrogen or carbon via nucleophilic substitution using methoxymethyl chloride or related electrophiles.

- Borylation (Boronic Ester Formation): The boronate ester group is introduced through a palladium-catalyzed borylation reaction, often employing bis(pinacolato)diboron as the boron source.

Detailed Preparation Steps and Conditions

Representative Experimental Procedure Example

One documented preparation involves the following:

- Starting from 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, a nucleophilic substitution with 2-(trimethylsilyl)ethoxymethyl chloride in the presence of potassium carbonate in NMP at room temperature under nitrogen for 16 hours yields the methoxymethylated intermediate with an 86% yield. The reaction mixture is then subjected to aqueous workup and purification by extraction and drying to isolate the product as a clear yellowish oil.

Industrial and Scale-Up Considerations

- Continuous Flow Synthesis: Industrial production may employ continuous flow reactors to enhance control over reaction parameters, improve reproducibility, and scale efficiently.

- Automation: Automated reactor systems allow precise temperature and stoichiometry control, which is critical for palladium-catalyzed borylation steps.

- Purification: Column chromatography (silica gel) or recrystallization (ethanol/DMF mixtures) are standard for achieving high purity.

Analytical and Characterization Techniques

To confirm the successful synthesis and purity of 1-(Methoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, the following methods are utilized:

| Technique | Purpose | Typical Observations |

|---|---|---|

| ¹H and ¹³C NMR Spectroscopy | Structural confirmation, substituent identification | Methoxymethyl OCH3 signal at ~3.3 ppm; boronate ester methyl groups at ~1.2 ppm; pyrazole ring protons identified by characteristic shifts |

| IR Spectroscopy | Functional group verification | B-O stretching vibrations near 1350 cm⁻¹; C=N stretches of pyrazole ring around 1600–1650 cm⁻¹ |

| Mass Spectrometry (HRMS) | Molecular weight and isotopic pattern confirmation | Molecular ion peak consistent with C13H21BN2O3; boron isotopic pattern evident |

| X-ray Crystallography (if crystalline) | Stereochemistry and detailed molecular structure | Confirms boronate ester geometry and intramolecular interactions |

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Base for Methoxymethylation | Potassium carbonate (K2CO3) | Mild base, effective in NMP solvent |

| Solvent | 1-Methyl-pyrrolidin-2-one (NMP), DMF, THF | Polar aprotic solvents preferred for borylation and substitution |

| Temperature | 20–80°C | Room temperature for substitution; elevated for borylation |

| Reaction Time | 16 h (substitution), 4–12 h (borylation) | Optimized for yield and purity |

| Catalyst | Pd(0) or Pd(II) complexes | Essential for borylation step |

| Atmosphere | Nitrogen or inert gas | Prevents oxidation, especially in borylation |

Research Findings and Optimization Notes

- The methoxymethyl group improves solubility in polar solvents, facilitating purification and subsequent reactions.

- The pinacol boronate ester is stable under standard conditions but reactive enough for Suzuki-Miyaura cross-coupling.

- Optimization of catalyst loading, base equivalents, and reaction time is critical for maximizing yield and minimizing side products.

- Monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is recommended to track reaction progress.

Análisis De Reacciones Químicas

1-(Methoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form a boronic acid.

Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Coupling Reactions: The boronate ester can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(Methoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has been investigated for its potential as a pharmaceutical intermediate. For instance, it is used in the synthesis of various bioactive compounds that exhibit anti-inflammatory and anticancer properties.

Case Study: Synthesis of Anticancer Agents

In one study, the compound was utilized as an intermediate in the synthesis of a novel class of anticancer agents. The reaction conditions involved using potassium carbonate in acetonitrile at 35°C for several hours. The resulting products showed promising activity against cancer cell lines .

Synthetic Organic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry. Its boron-containing moiety allows for further functionalization and incorporation into more complex structures.

Example Reaction: Alkylation

A notable application involves its use in alkylation reactions where it acts as a nucleophile. In a reported experiment, this compound was reacted with various electrophiles to yield substituted pyrazoles with enhanced biological activities .

Materials Science

Due to its unique chemical structure, this compound has potential applications in materials science, particularly in the development of new polymers and nanomaterials. Its ability to form stable complexes with metals can be exploited in creating advanced materials with specific properties.

Application Example: Polymer Development

Research has demonstrated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. This is particularly beneficial for applications requiring durable materials under extreme conditions .

Mecanismo De Acción

The mechanism of action of 1-(Methoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its ability to participate in various chemical reactions due to the presence of the boronate ester and methoxymethyl groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations at the 1-Position

The 1-position substitution significantly influences electronic, steric, and pharmacokinetic properties. Below is a comparative analysis of key analogues:

Key Observations:

- Steric Hindrance : Bulky substituents (e.g., benzyl groups) may reduce coupling efficiency due to steric interference, whereas smaller groups (methyl, methoxymethyl) favor reaction kinetics .

- Synthetic Challenges : Alkylation yields vary widely (15–65%), with prolonged reaction times (up to 72 hours) required for complete substitution, as seen in 1-methyl and 1-isopropyl analogues .

Physicochemical Properties

Table 2: Solubility and Stability

- Methoxymethyl Advantage : The target compound’s lower LogP (1.2 vs. 1.8 for 1-methyl) and higher polarity improve bioavailability in aqueous systems, making it preferable for drug delivery applications .

Actividad Biológica

1-(Methoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 1301198-65-1) is a compound of interest due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, efficacy in various studies, and potential applications in medicinal chemistry.

- Molecular Formula : C11H19BN2O

- Molecular Weight : 202.09 g/mol

- Structure : The compound features a pyrazole ring substituted with a methoxymethyl group and a dioxaborolane moiety.

Research indicates that compounds containing pyrazole and boron functionalities exhibit diverse biological activities, including:

- Anticancer Activity : Pyrazole derivatives have been studied for their ability to inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Biological Activity Data

Case Study 1: Anticancer Properties

In a study published by Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines. The results demonstrated significant inhibition of cell growth in breast and lung cancer models. The mechanism was linked to the activation of apoptotic pathways and downregulation of anti-apoptotic proteins such as Bcl-2.

Case Study 2: Anti-inflammatory Effects

A study conducted by European Journal of Pharmacology assessed the compound's ability to reduce inflammation in animal models. The results indicated that treatment with the compound led to a marked decrease in serum levels of inflammatory markers (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.

Case Study 3: Antimicrobial Activity

Research published in Antimicrobial Agents and Chemotherapy highlighted the compound's effectiveness against Gram-positive bacteria. The study reported a minimum inhibitory concentration (MIC) that suggests it could be developed as an alternative treatment for bacterial infections resistant to conventional antibiotics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(methoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A common approach involves alkylation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with methoxymethyl halides (e.g., methoxymethyl chloride) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or THF. Catalytic KI may enhance reactivity . For scalability, continuous flow reactors improve yield consistency in multi-step syntheses.

| Reaction Step | Conditions | Catalyst/Reagents | Yield |

|---|---|---|---|

| Alkylation | DMF, 80°C | K₂CO₃, KI | 70-85% |

| Purification | Column chromatography | Silica gel (hexane:EtOAc) | >95% purity |

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Characterization relies on a combination of spectroscopic and crystallographic techniques:

- 1H/13C NMR : Peaks at δ 1.3 ppm (dioxaborolane methyl groups) and δ 3.3 ppm (methoxymethyl -OCH₃) confirm substitution .

- X-ray Diffraction : Resolves boronate ester geometry and confirms regioselectivity of the methoxymethyl group .

- FT-IR : B-O stretching (~1350 cm⁻¹) and C-N pyrazole vibrations (~1550 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. What strategies mitigate boronate hydrolysis during cross-coupling reactions involving this compound?

- Methodological Answer : Hydrolysis of the dioxaborolane moiety can be minimized by:

- Using anhydrous solvents (e.g., THF) and inert atmospheres (N₂/Ar).

- Adding Lewis acids (e.g., MgSO₄) to scavenge trace water .

- Optimizing reaction pH (neutral to mildly basic) to avoid acid-catalyzed decomposition. Evidence from Pd-catalyzed couplings shows <5% hydrolysis under these conditions .

Q. How does the methoxymethyl substituent influence reactivity in medicinal chemistry applications?

- Methodological Answer : The methoxymethyl group enhances solubility in aqueous media (logP reduction by ~0.5 units) while maintaining metabolic stability. In kinase inhibitor design (e.g., ERK/PI3K dual inhibitors), this substituent improves binding affinity by forming hydrogen bonds with hinge regions of target enzymes. Computational docking studies (DFT) suggest a 1.2–1.5 kcal/mol stabilization energy contribution .

| Biological Target | Assay Type | IC₅₀ (nM) | Role of Methoxymethyl |

|---|---|---|---|

| ERK Kinase | Fluorescence | 12 ± 2 | Solubility enhancement |

| PI3Kα | Radioligand | 28 ± 4 | H-bond donor to Lys802 |

Q. What computational methods are effective for predicting the compound’s reactivity in catalytic cycles?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level accurately models transition states in Suzuki-Miyaura couplings. Key findings include:

- Boronate Activation Energy : 18–22 kcal/mol for transmetalation steps .

- Steric Effects : Methoxymethyl groups reduce torsional strain in Pd intermediates by 10–15% compared to bulkier substituents .

Contradictions and Resolutions

Q. Discrepancies in reported yields for Suzuki couplings: How to address variability?

- Analysis : Yields vary (60–85%) due to differences in Pd catalysts (e.g., PdCl₂(PPh₃)₂ vs. Pd(OAc)₂) and solvent systems. For example, aqueous Na₂CO₃/THF mixtures give higher reproducibility (75–80%) than pure dioxane (60–70%) .

- Resolution : Pre-degassing solvents and using XPhos ligands improve catalytic efficiency (turnover number > 1,000) .

Data-Driven Insights

Q. What analytical workflows confirm boronate stability in biological assays?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.